molecular formula C13H21NO2 B13972928 1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate CAS No. 203662-44-6

1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13972928
CAS No.: 203662-44-6
M. Wt: 223.31 g/mol
InChI Key: MBPPKPDKXDYTTC-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 2-methylene-6-azaspiro[34]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure

Chemical Reactions Analysis

1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its unique spirocyclic structure makes it a valuable scaffold for developing new therapeutic agents. In materials science, it is studied for its potential use in the synthesis of novel polymers and advanced materials .

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

203662-44-6

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 2-methylidene-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H21NO2/c1-10-7-13(8-10)5-6-14(9-13)11(15)16-12(2,3)4/h1,5-9H2,2-4H3

InChI Key

MBPPKPDKXDYTTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=C)C2

Origin of Product

United States

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